molecular formula C26H31N3O4 B4082386 N~1~,N~1~-DICYCLOHEXYL-N~4~-(2-NITROPHENYL)TEREPHTHALAMIDE

N~1~,N~1~-DICYCLOHEXYL-N~4~-(2-NITROPHENYL)TEREPHTHALAMIDE

Cat. No.: B4082386
M. Wt: 449.5 g/mol
InChI Key: DDFIZBUSDPPJOU-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is an organic compound with the molecular formula C26H31N3O4. This compound is known for its unique structural properties, which include a terephthalamide core substituted with dicyclohexyl and 2-nitrophenyl groups. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with dicyclohexylamine and 2-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is unique due to its combination of dicyclohexyl and 2-nitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(2-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c30-25(27-23-13-7-8-14-24(23)29(32)33)19-15-17-20(18-16-19)26(31)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIZBUSDPPJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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